molecular formula C24H26FN5O2 B2715268 N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide CAS No. 1049476-57-4

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide

Cat. No. B2715268
CAS RN: 1049476-57-4
M. Wt: 435.503
InChI Key: BFKABNWKSBJUAH-UHFFFAOYSA-N
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Description

“N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs due to its ability to increase solubility and bioavailability . The compound also contains a quinoline moiety, which is a nitrogen-containing bicyclic compound found in various forms throughout nature .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through a reaction involving a 2-fluorophenyl group . The quinoline moiety could be synthesized through various methods, including the Skraup synthesis, the Doebner-Miller reaction, or the Conrad-Limpach synthesis .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and rings. The piperazine ring and the quinoline moiety would contribute significantly to the three-dimensional structure of the molecule .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the piperazine ring and the quinoline moiety. Piperazine rings can undergo reactions such as alkylation, acylation, and sulfonation . Quinoline moieties can participate in a variety of reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the piperazine ring could increase its solubility and bioavailability . The quinoline moiety could contribute to its fluorescence properties .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. In general, compounds containing piperazine rings can have various side effects, including gastrointestinal disturbances and neurological effects . Quinoline derivatives can also have various toxicities, depending on their specific structures .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its mechanism of action, and evaluation of its potential therapeutic uses. Given the wide range of biological activities exhibited by quinoline derivatives, this compound could have potential applications in various areas of medicine .

properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N'-(2-methylquinolin-4-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5O2/c1-17-16-21(18-6-2-4-8-20(18)27-17)28-24(32)23(31)26-10-11-29-12-14-30(15-13-29)22-9-5-3-7-19(22)25/h2-9,16H,10-15H2,1H3,(H,26,31)(H,27,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKABNWKSBJUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide

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